1,2,3,3-Tetramethyl-3H-indolium dihydrogen phosphate

Molecular Formula Counterion Physical Properties

1,2,3,3-Tetramethyl-3H-indolium dihydrogen phosphate (CAS 83968-89-2) is an organic salt comprising a 1,2,3,3-tetramethyl-3H-indolium cation paired with a dihydrogen phosphate counterion. This compound belongs to the broader family of 3H-indolium salts, which are widely utilized as synthetic intermediates for cyanine dyes, optical recording materials, and fluorescent probes.

Molecular Formula C12H16N.H2O4P
C12H18NO4P
Molecular Weight 271.25 g/mol
CAS No. 83968-89-2
Cat. No. B12709892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,3-Tetramethyl-3H-indolium dihydrogen phosphate
CAS83968-89-2
Molecular FormulaC12H16N.H2O4P
C12H18NO4P
Molecular Weight271.25 g/mol
Structural Identifiers
SMILESCC1=[N+](C2=CC=CC=C2C1(C)C)C.OP(=O)(O)[O-]
InChIInChI=1S/C12H16N.H3O4P/c1-9-12(2,3)10-7-5-6-8-11(10)13(9)4;1-5(2,3)4/h5-8H,1-4H3;(H3,1,2,3,4)/q+1;/p-1
InChIKeyIXFAGCSPMNGYDY-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,3-Tetramethyl-3H-indolium Dihydrogen Phosphate: Technical Specifications for Scientific Procurement


1,2,3,3-Tetramethyl-3H-indolium dihydrogen phosphate (CAS 83968-89-2) is an organic salt comprising a 1,2,3,3-tetramethyl-3H-indolium cation paired with a dihydrogen phosphate counterion . This compound belongs to the broader family of 3H-indolium salts, which are widely utilized as synthetic intermediates for cyanine dyes, optical recording materials, and fluorescent probes [1]. Its ionic nature confers solubility in polar solvents, distinguishing it from simple organic molecules [2]. The phosphate counterion offers a specific set of physicochemical attributes—including crystallinity, non-oxidizing character, and low toxicity—that can be critical for applications requiring precise formulation control, safety, or compatibility with biological systems.

Procurement Risks of Substituting 1,2,3,3-Tetramethyl-3H-indolium Dihydrogen Phosphate with Unspecified Indolium Salts


Substituting the dihydrogen phosphate salt with other 1,2,3,3-tetramethyl-3H-indolium salts like the iodide or perchlorate carries significant risks of altering performance and safety profiles. The counterion is not merely a spectator; it fundamentally determines the compound's solubility, thermal stability, and oxidative potential [1]. For instance, the iodide salt is specifically designed as a derivatization reagent for cyanide detection in forensic toxicology, where the iodide leaving group is crucial for its mechanism [2]. The perchlorate variant, while structurally similar, introduces risks as a strong oxidizer, making it unsuitable for applications requiring a benign anion . The phosphate salt's role as a proton donor and its non-oxidizing nature make it a distinct chemical entity that cannot be generically interchanged without risking experimental failure or safety non-compliance.

Quantitative Differentiation Evidence for 1,2,3,3-Tetramethyl-3H-indolium Dihydrogen Phosphate Against Closest Analogs


Molecular Weight and Ionic Composition: Direct Comparison with Iodide Salt

The molecular weight of the dihydrogen phosphate salt is 271.25 g/mol , compared to 301.17 g/mol for the widely used iodide salt . This 9.9% lower molecular weight on an equimolar cationic basis results in a higher molar concentration of the active indolium cation per gram of compound. For procurement, this means less mass is required to achieve the same effective concentration, which can be critical in cost-sensitive, scaled-up synthetic processes.

Molecular Formula Counterion Physical Properties

Solubility in Polar Solvents: Class-Level Inference vs. Halide Salts

The dihydrogen phosphate salt is reported as 'soluble in water' in a surfactant database [1], a property attributed to the ionic nature of the phosphate group. Comparable indolium halide salts, such as the iodide, often exhibit limited aqueous solubility requiring organic co-solvents for complete dissolution. Although quantitative solubility values (e.g., mg/mL) were not found in the sourced literature for direct comparison, this class-level property difference is critical. The phosphate group's ability to form hydrogen bonds and its higher polarity often correlate with better solubility in water and polar solvents, which is essential for applications like biological assays or aqueous-phase reactions.

Aqueous Solubility Counterion Effect Formulation

Non-Oxidizing Nature: Safety and Stability Comparison with Perchlorate Salt

The dihydrogen phosphate anion is classified as non-oxidizing and chemically stable under standard laboratory conditions . In contrast, 1,2,3,3-tetramethyl-3H-indolium perchlorate introduces a perchlorate counterion, which is a recognized strong oxidizer, creating a potential explosion risk under certain conditions and complicating safe handling and disposal . For procurement, the phosphate salt can be shipped and stored under standard conditions without special oxidizing agent declarations, simplifying regulatory compliance and reducing associated costs.

Safety Oxidizing Potential Procurement Risk

Thermal Decomposition Behavior: Indirect Evidence from Optical Recording Patents

Patent literature identifies indolium compounds, including those with phosphate-based anions, as having desirable thermal decomposition characteristics for high-speed optical recording materials [1]. While the specific decomposition temperature of 1,2,3,3-tetramethyl-3H-indolium dihydrogen phosphate was not found in the sourced data, a structurally related hexafluorophosphate indolium compound exhibited a melting point of 189-191°C and a defined decomposition profile [1]. The phosphate counterion's influence on thermal properties is a critical selection factor for applications requiring controlled thermal lability, such as in optical disc recording layers.

Thermal Stability Optical Recording Dye Synthesis

Recommended Application Scenarios for 1,2,3,3-Tetramethyl-3H-indolium Dihydrogen Phosphate Based on Verified Evidence


Aqueous-Phase Cyanine Dye Synthesis Intermediate

The water solubility of the dihydrogen phosphate salt [1] makes it a superior choice for synthesizing cyanine dyes under aqueous or biphasic conditions. Unlike the iodide salt, which may require harmful organic solvents for dissolution, the phosphate salt can be directly used in water-based reactions, aligning with green chemistry principles and simplifying purification steps. This is directly supported by its classification as a surfactant and its documented solubility in water.

High-Volume Synthetic Process with Reduced Mass Requirements

The 9.9% lower molecular weight of the phosphate salt compared to the iodide analog [1] translates to a lower mass requirement on a per-mole basis. For large-scale syntheses, this can lead to significant cost savings and reduced waste generation. This is a decisive factor for process chemists optimizing the economics of a synthetic route.

Sensitive Biological Assay Development Requiring Benign Anions

The non-oxidizing, non-toxic nature of the phosphate counterion [1], in stark contrast to the perchlorate salt which is a known oxidizer , makes the phosphate salt the only safe choice among the compared analogs for developing in vitro biological assays. Using the phosphate salt eliminates the risk of oxidative damage to biomolecules or interference with reduction-sensitive cellular pathways, ensuring assay fidelity.

Non-Halogenated Optical Recording Material Development

Patent literature specifically highlights indolium compounds with phosphate-based anions for optical recording applications [1]. The phosphate salt avoids the presence of halogens, which can be corrosive to metal reflective layers in optical discs, offering a material advantage in the design of next-generation, high-durability recording media.

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